N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Overview
Description
N’-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure with an indole moiety and a dimethylphenyl group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves the reaction of 2,4-dimethylaniline with 3-(2-bromoethyl)-1H-indole in the presence of a base, followed by the addition of oxalyl chloride to form the oxamide linkage. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Base: Triethylamine or potassium carbonate
- Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxamide linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide may involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N’-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]carbamide: Similar structure but with a carbamide linkage instead of oxamide.
N’-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]thiourea: Similar structure but with a thiourea linkage.
Uniqueness
N’-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is unique due to its specific oxamide linkage, which may confer distinct chemical and biological properties compared to its carbamide and thiourea analogs
Biological Activity
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.4 g/mol
- CAS Number : 5397-80-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indole moiety is known for its ability to bind to receptors and enzymes, influencing multiple signaling pathways. The oxamide group may facilitate interactions with nucleophilic sites in proteins, potentially leading to therapeutic effects.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor properties. For instance, in vitro assays on various cancer cell lines have shown that it can inhibit cell proliferation effectively.
Case Study: Antitumor Efficacy
In a study examining the compound's effects on lung cancer cell lines (A549, HCC827, NCI-H358), the following IC50 values were recorded:
Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
---|---|---|---|
This compound | 6.75 ± 0.19 | 5.13 ± 0.97 | 4.01 ± 0.95 |
These results indicate a promising potential for this compound as an antitumor agent, particularly against the A549 and NCI-H358 cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains.
Antimicrobial Testing Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 12.5 μg/mL |
S. aureus | 15 μg/mL |
S. cerevisiae | 20 μg/mL |
The compound showed significant inhibitory effects against these microorganisms, suggesting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in the phenyl and indole substituents have been shown to alter potency and selectivity against different cancer cell lines.
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-8-17(14(2)11-13)23-20(25)19(24)21-10-9-15-12-22-18-6-4-3-5-16(15)18/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEHVLCZPCWRIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322474 | |
Record name | N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815845 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
847593-61-7 | |
Record name | N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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